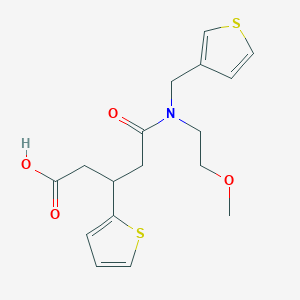

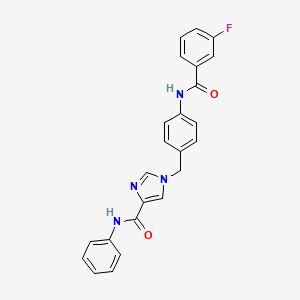

![molecular formula C15H10BrFN2O B2877330 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide CAS No. 1385394-13-7](/img/structure/B2877330.png)

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used as building blocks in organic synthesis . The compound you mentioned seems to be a benzamide derivative with additional bromo, cyano, and fluoro functional groups.

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure of “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would need to be determined experimentally .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including substitution and condensation reactions . The specific reactions that “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties for “2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide” would need to be determined in a laboratory .Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

A study by Limban, Marutescu, and Chifiriuc (2011) demonstrated the synthesis and characterization of acylthioureas, including derivatives related to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide, and evaluated their antipathogenic activity. These compounds showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, especially in the context of biofilm formation, indicating potential for development as novel antimicrobial agents with antibiofilm properties Limban, Marutescu, & Chifiriuc, 2011.

Crystallography and EGFR Inhibition

Research by Ghosh, Zheng, and Uckun (1999) explored the molecular structures and crystal packing of analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). This work contributes to understanding how structural variations, such as those in 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide, can affect biological activity and drug efficacy Ghosh, Zheng, & Uckun, 1999.

Fluoride Ion Sensing

Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, highlighting the potential of structurally related compounds like 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide in the field of chemical sensing. One derivative exhibited a drastic color transition in response to fluoride ions, demonstrating the usefulness of these compounds in developing colorimetric sensors for environmental and health-related applications Younes et al., 2020.

Liquid Crystal Research

Gray and Kelly (1981) researched the introduction of various substituents, such as fluoro, chloro, bromo, and cyano, into phenolic moieties of certain compounds, which relates to the structural domain of 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide. Their work on creating new series of esters with large nematic ranges has implications for the development of materials with specific electrooptical properties, relevant in the field of liquid crystal display technology Gray & Kelly, 1981.

Organic Synthesis and Photocyclization

Nishio, Koyama, Sasaki, and Sakamoto (2005) investigated the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are structurally related to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide. Their research into the photocyclization of these compounds contributes to the broader understanding of organic synthesis mechanisms and the potential for creating novel organic molecules through photoinduced transformations Nishio, Koyama, Sasaki, & Sakamoto, 2005.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN2O/c16-12-7-3-1-5-10(12)15(20)19-14(9-18)11-6-2-4-8-13(11)17/h1-8,14H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFKMYIGLZSFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-[cyano(2-fluorophenyl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)

![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)